(R)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-ethylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-13-7-6-9(8-13)12-10(14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPHJLKRZSTDMH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC[C@H](C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate typically involves the reaction of ®-1-ethylpyrrolidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamate group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of ®-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate.
Reduction: Corresponding amines.
Substitution: Derivatives with different functional groups replacing the tert-butyl group.
Scientific Research Applications
®-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands, where the compound’s structure can be modified to enhance binding affinity and selectivity.
Medicine: As a precursor in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders and infectious diseases.
Industry: In the production of specialty chemicals and materials, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, binding to specific molecular targets and modulating their activity. The pyrrolidine ring and carbamate group play crucial roles in the compound’s binding interactions, influencing its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Piperidine-containing compounds are structurally similar and widely used in pharmaceuticals. Examples include piperidine, piperidinone, and various substituted piperidines.
Pyrrolidine Derivatives: Other pyrrolidine-based compounds, such as pyrrolidine-2,5-diones and prolinol, share structural similarities and are used in similar applications.
Uniqueness
®-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate is unique due to its specific combination of the pyrrolidine ring and tert-butyl carbamate group. This combination provides a balance of stability, reactivity, and versatility, making it a valuable scaffold for various chemical and biological applications.
Biological Activity
(R)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate is a carbamate derivative with potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 198.31 g/mol
- Boiling Point : Approximately 286.4 °C
- Melting Point : Around 50 °C
- Density : Approximately 1.0 g/cm³
The compound features a tert-butyl group and an ethyl substituent on the pyrrolidine ring, which contribute to its unique properties and potential interactions with biological targets.
In Vitro Studies
Recent studies have evaluated the biological activity of related compounds, providing insights into their pharmacological potential. For instance:
- A study on related pyrrolidine derivatives demonstrated their ability to inhibit certain enzymes and showed promising cytotoxicity profiles against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cells .
Case Studies
- Cytotoxicity Assays :
-
Synthetic Pathways :
- The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with pyrrolidine derivatives. This method allows for high-purity production suitable for research applications.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-tert-butyl pyrrolidin-3-ylcarbamate | C₉H₁₈N₂O₂ | Lacks ethyl group; simpler structure |
| (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate | C₁₀H₂₀N₂O₂ | Contains methyl instead of ethyl; different steric effects |
| (R)-tert-butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate | C₁₅H₂₃N₃O₂ | Incorporates a pyridine moiety; potential for different biological activity |
The unique combination of the tert-butyl and ethyl groups on the pyrrolidine ring in this compound may influence its solubility, reactivity, and biological properties compared to other similar compounds.
Future Directions
Further studies are needed to explore:
- Binding Affinity : Investigating the binding affinity of this compound against specific receptors or enzymes.
- In Vivo Studies : Evaluating its pharmacokinetics and therapeutic efficacy in animal models.
- Structure–Activity Relationship (SAR) : Understanding how structural modifications affect its biological activity.
Q & A
Q. What are the recommended methods for synthesizing (R)-tert-butyl 1-ethylpyrrolidin-3-ylcarbamate, and how can enantiomeric purity be ensured?
Methodological Answer:
- Synthesis Protocol : Use a multi-step approach starting with the protection of the pyrrolidine nitrogen, followed by alkylation with ethyl bromide. The tert-butyl carbamate group is introduced via reaction with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or triethylamine).
- Chiral Purity : Employ chiral HPLC or polarimetry to verify enantiomeric excess (ee). For asymmetric synthesis, use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during the alkylation step to favor the (R)-configuration .
- Validation : Cross-reference NMR (¹H/¹³C) and IR spectra with PubChem data for structural confirmation .
Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- Primary Techniques :
Q. What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
- Environmental Precautions : Avoid release into drains; use spill containment kits (e.g., absorbent pads) and dispose via hazardous waste protocols .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential volatile byproducts .
Advanced Research Questions
Q. How can researchers address low yields during the alkylation step of the pyrrolidine ring?
Methodological Answer:
- Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.
- Temperature Control : Perform alkylation at 0–5°C to minimize side reactions.
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for improved reaction kinetics .
- Troubleshooting : Monitor reaction progress via TLC. If yields remain low, consider alternative leaving groups (e.g., tosylates instead of bromides) .
Q. What strategies are effective for resolving discrepancies between computational and experimental data (e.g., dipole moments, LogP values)?
Methodological Answer:
- Computational Validation : Use density functional theory (DFT) calculations (e.g., Gaussian 16) to predict dipole moments and compare with experimental values from dielectric constant measurements.
- LogP Adjustments : If experimental LogP deviates, re-evaluate partitioning solvent systems (e.g., octanol-water) or account for ionization effects using the Henderson-Hasselbalch equation .
Q. How can researchers assess the ecological impact of this compound during preclinical studies?
Methodological Answer:
- Ecotoxicity Screening : Follow OECD guidelines (e.g., Test No. 201: Freshwater Alga Growth Inhibition) to evaluate acute toxicity.
- Degradation Studies : Perform hydrolysis/photolysis experiments under simulated environmental conditions (pH 7–9, UV light) and analyze degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
